Methyl Dec-9-ynoate
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Overview
Description
Methyl Dec-9-ynoate is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a methyl ester derivative of dec-9-ynoic acid, characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Dec-9-ynoate can be synthesized through various methods. One common approach involves the reaction of dec-9-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently.
Another method involves the ethenolysis of ricinoleic acid methyl ester. This process uses a homogeneous ruthenium catalyst under mild reaction conditions to produce this compound with high conversion and yield .
Industrial Production Methods
Industrial production of this compound often relies on the ethenolysis method due to its efficiency and scalability. The use of renewable raw materials, such as ricinoleic acid methyl ester, makes this method environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
Methyl Dec-9-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Reduction: Methyl dec-9-enoate, methyl decanoate.
Substitution: Amides, ethers, and other ester derivatives.
Scientific Research Applications
Methyl Dec-9-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl dec-9-ynoate depends on its specific application. In chemical reactions, its triple bond and ester group are key reactive sites. For example, in oxidation reactions, the triple bond can be converted into various functional groups, altering the compound’s reactivity and properties. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Methyl Dec-9-ynoate can be compared with other similar compounds, such as:
Methyl Dec-9-enoate: Similar structure but with a double bond instead of a triple bond. It has different reactivity and applications.
Methyl Octadec-9-ynoate: A longer carbon chain with similar functional groups, used in different industrial applications.
Methyl Dec-4-ynoate: The triple bond is located at a different position, leading to different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds. Ongoing research continues to explore its full range of applications and potential benefits.
Properties
CAS No. |
62285-66-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl dec-9-ynoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h1H,4-10H2,2H3 |
InChI Key |
SXKMLYGXKLNTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC#C |
Origin of Product |
United States |
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